4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate
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Overview
Description
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyrylium family, which is characterized by a benzopyrylium core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyrylium core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the methyl sulphate moiety: This step involves the reaction of the intermediate compound with methyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Scientific Research Applications
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins.
Generation of reactive oxygen species (ROS): This can lead to oxidative stress and subsequent biological effects.
Interference with cellular signaling pathways: This can alter cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares similar methoxy and phenyl groups but differs in its imino and phenol functionalities.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the benzopyrylium core.
4-Methoxy-2-methyl-1-nitrobenzene: Similar methoxy and methyl groups but includes a nitro group instead of the benzopyrylium structure.
Properties
CAS No. |
66142-21-0 |
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Molecular Formula |
C18H18O7S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)chromenylium;methyl sulfate |
InChI |
InChI=1S/C17H15O3.CH4O4S/c1-18-13-9-7-12(8-10-13)16-11-17(19-2)14-5-3-4-6-15(14)20-16;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ICMZUJFDLZSYOS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C(=C2)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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